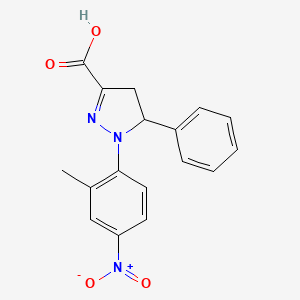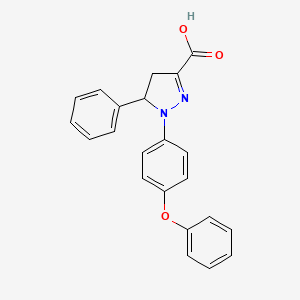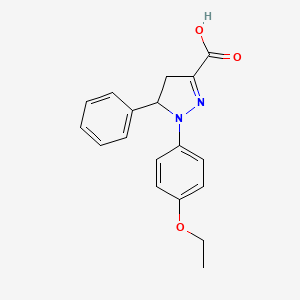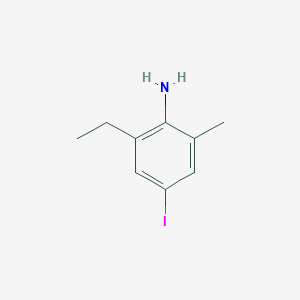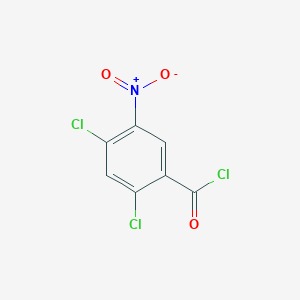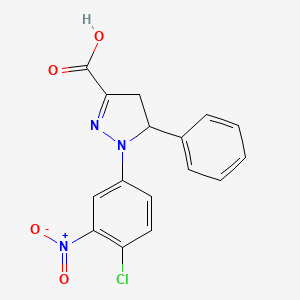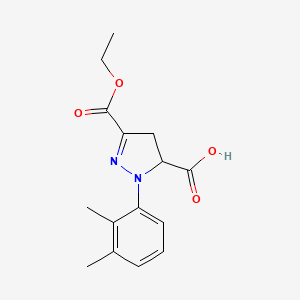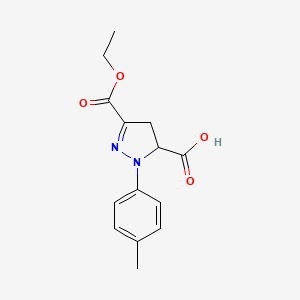
3-(Ethoxycarbonyl)-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Ethoxycarbonyl)-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid, commonly known as EMCPA, is an important organic compound used in various scientific fields. It is a member of the pyrazole family and has a wide range of applications due to its unique properties. EMCPA is used in the synthesis of various compounds, as well as in the study of biochemical and physiological effects. It is also used in laboratory experiments due to its stability, solubility, and reactivity.
Applications De Recherche Scientifique
EMCPA has been used in various scientific research applications, including the study of enzyme inhibition, the synthesis of new compounds, and the study of biochemical and physiological effects. It has been used in the study of enzyme inhibition due to its ability to inhibit several enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been used in the synthesis of new compounds due to its unique properties. Additionally, it has been used in the study of biochemical and physiological effects due to its ability to interact with various biological molecules.
Mécanisme D'action
The mechanism of action of EMCPA is not fully understood. However, it is believed to work by inhibiting enzymes and interacting with various biological molecules. It is believed to inhibit enzymes by binding to the active site of the enzyme and preventing the binding of the substrate. It is also believed to interact with various biological molecules by forming hydrogen bonds with them.
Biochemical and Physiological Effects
EMCPA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the regulation of neurotransmission. It has also been shown to interact with various biological molecules, including proteins and lipids. Additionally, it has been shown to have antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
EMCPA has several advantages for laboratory experiments. It is highly stable and soluble in a variety of solvents, making it easy to use. It is also highly reactive, making it suitable for use in a variety of reactions. Additionally, it is non-toxic and has low vapor pressure, making it safe to use in laboratory experiments. However, there are some limitations to using EMCPA in laboratory experiments. It is an expensive compound, making it cost-prohibitive for some experiments. Additionally, it is not as widely available as some other compounds, making it difficult to obtain.
Orientations Futures
Future research on EMCPA could focus on further elucidating its mechanism of action and its biochemical and physiological effects. Additionally, further research could focus on exploring its potential therapeutic applications, such as its potential use as an anti-inflammatory or antioxidant agent. Additionally, further research could focus on exploring its potential use in the synthesis of new compounds. Finally, further research could focus on exploring its potential use as a drug or as a biomarker for various diseases.
Méthodes De Synthèse
EMCPA can be synthesized by several methods, including the Williamson ether synthesis, the Biginelli reaction, and the Povarov reaction. The Williamson ether synthesis involves the reaction of an alkyl halide with an alkoxide in the presence of a base. The Biginelli reaction involves the reaction of an aldehyde, an urea, and an acid. The Povarov reaction involves the reaction of an aldehyde, an amine, and an acid. All three of these methods have been used to synthesize EMCPA.
Propriétés
IUPAC Name |
5-ethoxycarbonyl-2-(4-methylphenyl)-3,4-dihydropyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-3-20-14(19)11-8-12(13(17)18)16(15-11)10-6-4-9(2)5-7-10/h4-7,12H,3,8H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGUODZYFIMOCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(C1)C(=O)O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Ethoxycarbonyl)-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


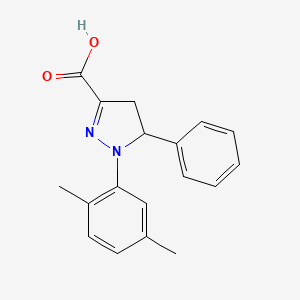

![5-Phenyl-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylic acid](/img/structure/B6345065.png)

